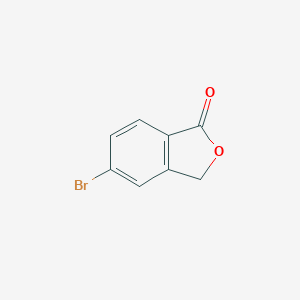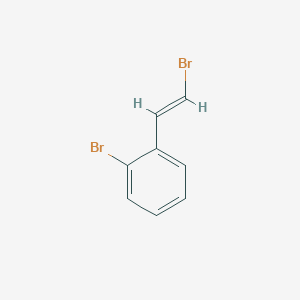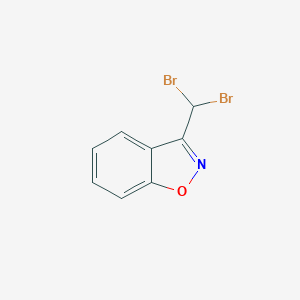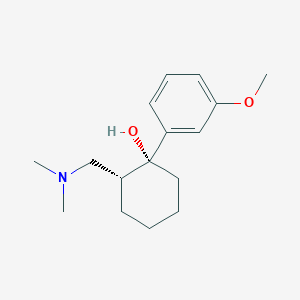
5-Bromophthalide
Overview
Description
5-Bromophthalide, also known as 5-bromo-2-methylbenzoic acid, is a synthetic organic compound that is widely used in scientific research and laboratory experiments. It is a colorless solid with a slightly pungent odor and a melting point of 97-99°C. The compound is used to study its biochemical and physiological effects, as well as its potential applications in various areas of scientific research.
Scientific Research Applications
Extraction of UO22+ and Th4+ in Ionic Liquid : A study by Pandey et al. (2020) found that 5-bromo-N1, N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide efficiently separates UO22+ and Th4+ in ionic liquid. This compound exhibits high radiation stability and effective stripping solutions for UO22+ and Th4+ (Pandey et al., 2020).
Potential in Hydrogen-Bonded Organic Frameworks : Ramanna et al. (2021) demonstrated that 5-Bromoisophthalic acid could be used as an organic linker in Hydrogen-bonded Organic Frameworks due to its H-bonding properties, optimizing structural transformations, dissolution, and porosity (Ramanna et al., 2021).
Coordination Polymers with Magnetic Properties : Lin et al. (2019) synthesized 5-bromoisophthalate coordination polymers with dipyridyl-type auxiliary ligands, revealing diverse structures and magnetic properties, making them suitable for metal-organic frameworks (Lin et al., 2019).
Crystal Structure in Nucleotide Base-Amino Acid Complexes : The study of the crystal structure of 5-bromocytosine:phthaloyl-DL-glutamic acid complex by Ohki et al. (1977) showed a typical binding mode between cytosine and the acidic side group of amino acids, suggesting similar interaction modes between nucleotide bases and amino acids (Ohki et al., 1977).
Application in Antitumor Activity : Kamata et al. (1985) synthesized N-phthalidyl 5-fluorouracil derivatives and found them to show promising antitumor activity, with one compound identified as particularly efficient (Kamata et al., 1985).
Photosensitiser Agent for Photodynamic Therapy : Barut et al. (2017) found that certain silicon phthalocyanines with bromo substituents are effective as photosensitiser agents for photodynamic therapy, particularly due to their DNA photocleavage properties (Barut et al., 2017).
Hydrogen-Bonded Systems with Unique Structures : Therrien et al. (2005) studied hydrogen-bonded systems between 5-bromo-isophthalic and trimesic acid derivatives, revealing unique structures and interactions (Therrien et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromophthalide is a biochemical reagent . . It’s known to have an impact on the respiratory system .
Mode of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory tissues, causing changes that lead to irritation.
Biochemical Pathways
Given its known effects on the respiratory system , it may influence pathways related to respiratory function.
Pharmacokinetics
It’s known to be a solid compound with a melting point of 162-166 °c . It’s soluble in acetone , suggesting it could be absorbed in the body when administered in a suitable solvent.
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it interacts with cells in the skin, eyes, and respiratory system, leading to changes that result in irritation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to avoid release to the environment . .
properties
IUPAC Name |
5-bromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSPXLCLQIZFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345267 | |
| Record name | 5-Bromophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64169-34-2 | |
| Record name | 5-Bromophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromophthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(3H)-Isobenzofuranone, 5-bromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 5-Bromophthalide in pharmaceutical synthesis?
A1: this compound is a crucial building block in the synthesis of Citalopram [, , , ]. Citalopram is a medication primarily prescribed to treat depression.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C8H5BrO2 []. Its molecular weight is 213.03 g/mol.
Q3: Can you describe a recent innovative approach to synthesizing a key intermediate of Citalopram using this compound?
A3: Researchers successfully implemented a sustainable method utilizing micelle-enabled C(sp2)-C(sp3) cross-electrophile coupling []. This reaction involved this compound and 1-benzyl-4-iodopiperidine in the presence of a copper co-catalyst within a micellar system. This method is notable for its use of an aqueous medium, avoiding reprotoxic polar aprotic solvents often employed in such reactions. This approach has been successfully scaled up to kilogram quantities, demonstrating its practicality for pharmaceutical production [].
Q4: Are there alternative synthetic routes for this compound?
A4: Yes, one method involves the treatment of 4-bromo-o-xylene with oxygen in the presence of a Co(OAc)2-Mn(OAc)2-NaBr catalyst system, using acetic acid as the solvent [, ]. This approach offers a satisfactory yield of this compound.
Q5: Has the crystal structure of this compound been determined?
A5: Yes, this compound crystallizes with two nearly identical molecules present within the asymmetric unit []. This structural information can be valuable for understanding its reactivity and interactions in chemical reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)

